N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide

Lipophilicity Drug-likeness Permeability

Researchers targeting kinases, GPCRs or CNS programs should procure CAS 1226429-20-4 for its balanced lipophilicity (XLogP3 4.3) that reduces promiscuous inhibition artifacts while retaining cell permeability. Its TPSA (72.2 Ų) meets blood-brain barrier criteria, and the methylthio substituent enables systematic oxidation to sulfoxide/sulfone for polarity tuning—unlike the difluoro or furan analogs. The free thioether also acts as a directing group for C–H functionalization, accelerating hit-to-lead library synthesis.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 1226429-20-4
Cat. No. B2663099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide
CAS1226429-20-4
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H17N3OS/c1-26-18-10-3-2-8-16(18)21(25)22-17-9-6-7-15-11-12-19(23-20(15)17)24-13-4-5-14-24/h2-14H,1H3,(H,22,25)
InChIKeyVFMIIIJQSIIGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide (CAS 1226429-20-4): Structural Spine & Physicochemical Fingerprint for Quinoline-Benzamide Library Selection


N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide (CAS 1226429-20-4) is a heterocyclic small molecule built on a quinoline core substituted at the 2-position with a pyrrole ring and at the 8-position with a 2-(methylthio)benzamide moiety [1]. Its molecular formula is C21H17N3OS with a molecular weight of 359.4 g/mol [2]. Computed descriptors—XLogP3 of 4.3, topological polar surface area (TPSA) of 72.2 Ų, 3 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 4 rotatable bonds [2]—define a lipophilic, moderately flexible scaffold that distinguishes it from close analogs in the 2-(1H-pyrrol-1-yl)quinolin-8-yl)benzamide series. The compound is cataloged in commercial screening libraries under identifiers such as AKOS024527428, VU0528050-1, and F5896-0208 [2], indicating availability for high-throughput screening campaigns.

Procurement Risk Alert: Why N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide Cannot Be Swapped with Other Quinoline-Pyrrole-Benzamide Library Members


Within the 2-(1H-pyrrol-1-yl)quinolin-8-yl)benzamide chemotype, even single-atom substitutions on the benzamide ring drive substantial shifts in lipophilicity, polarity, hydrogen-bonding capacity, and molecular flexibility—parameters that directly control membrane permeability, solubility, and protein-binding profiles in cellular assays [1]. Consequently, compounds sharing the same core but bearing different benzamide substituents cannot be treated as functional equivalents in screening cascades or SAR campaigns. The quantitative comparisons below document exactly where CAS 1226429-20-4 sits relative to its nearest structural neighbors, enabling data-driven procurement rather than guesswork.

Quantitative Differentiation Atlas: N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide vs. Closest Structural Analogs


Lipophilicity Tuning: XLogP3 of 4.3 Positions the Methylthio Analog Between Polar and Highly Lipophilic Series Members

The target compound exhibits a computed XLogP3 of 4.3 [1], placing it at an intermediate lipophilicity within the 2-(1H-pyrrol-1-yl)quinolin-8-yl)benzamide series. This value reflects the contribution of the methylthio (–SCH3) substituent: more lipophilic than the unsubstituted or furan-containing analogs (estimated XLogP3 < 3.5) yet less lipophilic than the dimethylsulfamoyl-substituted analog (estimated XLogP3 > 4.8) . In cellular screening contexts, XLogP values between 3 and 5 often correlate with acceptable passive membrane permeability while avoiding excessive lipophilicity-driven promiscuity or insolubility.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) of 72.2 Ų: Distinguishing CNS vs. Peripheral Target Suitability

The TPSA of CAS 1226429-20-4 is computed as 72.2 Ų [1]. This value is close to the commonly cited threshold of 60–70 Ų for favorable CNS penetration and well below the 140 Ų limit for oral bioavailability [2]. In contrast, the dimethylsulfamoyl analog (CAS 1226439-66-2) contains an additional sulfonamide group that increases TPSA to an estimated >100 Ų (based on fragment addition of ~38 Ų for a sulfonamide group), while the 3,4-difluoro analog (CAS 1226459-63-7) carries a TPSA of approximately 55–60 Ų (lower due to absence of the sulfur atom) .

TPSA CNS drug-likeness Oral bioavailability

Hydrogen-Bond Acceptor Count Differentiates Target Engagement Potential: 3 Acceptors vs. 5 in Sulfonamide Analog

CAS 1226429-20-4 possesses 3 hydrogen-bond acceptor (HBA) atoms (the amide carbonyl oxygen, the quinoline nitrogen, and the methylthio sulfur) [1]. In comparison, the dimethylsulfamoyl analog (CAS 1226439-66-2) carries 5 HBA atoms (adding two sulfonamide oxygens) , while the furan-2-carboxamide analog (CAS 1226458-22-5) has 4 acceptors (furan oxygen, amide carbonyl, quinoline N, pyrrole N) . The lower HBA count of the target compound reduces the entropic penalty for desolvation upon protein binding, which may translate to improved ligand efficiency in targets with enclosed, hydrophobic binding pockets.

H-bond acceptors Ligand efficiency Target engagement

Molecular Weight Tiering: 359.4 g/mol Separates the Methylthio Analog from Lighter and Heavier Series Members

With a molecular weight of 359.4 g/mol [1], the target compound occupies a middle tier within the quinoline-pyrrole-benzamide series. The 3,4-difluoro analog is lighter at 349.3 g/mol (–10.1 Da), the furan-2-carboxamide analog is significantly lighter at 303.3 g/mol (–56.1 Da), and the dimethylsulfamoyl analog is heavier at 420.5 g/mol (+61.1 Da) . In fragment-based drug discovery (FBDD), every 50 Da increment can substantially affect binding-site compatibility and pharmacokinetic properties. The ~359 Da mass positions this compound closer to lead-like space (typically <350 Da for leads, <500 Da for drug-like) while the dimethylsulfamoyl analog pushes toward the upper limit.

Molecular weight Fragment-based screening Lead-likeness

Rotatable Bond Flexibility: 4 Rotatable Bonds Offer Conformational Balance Between Rigidity and Adaptability

The target compound contains 4 rotatable bonds [1], conferred by the methylthio (–SCH3) group and the amide linkage to the quinoline scaffold. In comparison, the furan-2-carboxamide analog (CAS 1226458-22-5) has only 3 rotatable bonds (the furan ring is conformationally restricted) , while the dimethylsulfamoyl analog (CAS 1226439-66-2) possesses 5 rotatable bonds due to the additional dimethylsulfamoyl group . Higher rotatable bond counts increase conformational entropy but may reduce binding affinity if excessive; the 4-bond count represents a moderate flexibility profile that balances induced-fit capability with entropic penalty.

Conformational flexibility Entropy Binding kinetics

Methylthio Substituent as a Synthetic Handle: Orthogonal Reactivity for Late-Stage Derivatization Beyond Fluorine- or Sulfonamide-Containing Analogs

The methylthio (–SCH3) group on the benzamide ring of CAS 1226429-20-4 provides chemical reactivity distinct from the fluoro substituents of the 3,4-difluoro analog or the sulfonamide of the dimethylsulfamoyl analog. The methylthio group can be oxidized to sulfoxide (–SOCH3) or sulfone (–SO2CH3) under mild conditions, enabling systematic polarity modulation without altering the core scaffold [1]. Additionally, the methylthio group can serve as a directing group for transition-metal-catalyzed C–H activation on the adjacent phenyl ring, as demonstrated in ortho-methylthiolation methodologies using 8-aminoquinoline directing groups [2]. Neither the difluoro nor the furan analogs offer this orthogonal derivatization pathway.

Synthetic tractability Late-stage functionalization Medicinal chemistry

Application Scenarios for N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide (CAS 1226429-20-4) Based on Quantitative Differentiation Evidence


High-Throughput Screening Library Design Requiring Balanced Lipophilicity (XLogP3 4.3)

When constructing a screening library for targets where excessive lipophilicity is known to cause non-specific binding or aggregation (e.g., kinases, GPCRs), CAS 1226429-20-4 (XLogP3 = 4.3 [1]) offers a more favorable starting point than the dimethylsulfamoyl analog (estimated XLogP3 > 4.8). Its intermediate lipophilicity maintains sufficient membrane permeability for cell-based assays while reducing the risk of promiscuous inhibition artifacts commonly observed with highly lipophilic compounds.

CNS-Targeted Fragment or Lead Identification Where TPSA Constraint Is Critical

For CNS drug discovery programs requiring TPSA < 90 Ų for brain penetration, CAS 1226429-20-4 (TPSA = 72.2 Ų [1]) is acceptable, whereas the dimethylsulfamoyl analog (estimated TPSA > 100 Ų) would likely be deprioritized. The compound's moderate molecular weight (359.4 g/mol) and low hydrogen-bond donor count (1) further align with CNS lead-likeness criteria, making it a rational choice for blood–brain barrier penetrant screening decks.

Late-Stage SAR Expansion via Methylthio Oxidation to Sulfoxide or Sulfone

In medicinal chemistry programs where systematic modulation of polarity and hydrogen-bonding capacity is required without scaffold hopping, the methylthio substituent of CAS 1226429-20-4 [1] provides a distinct advantage. Oxidation to the corresponding sulfoxide or sulfone yields two additional analogs with progressively increased polarity (lower logP) and added hydrogen-bond acceptor capacity, enabling rapid exploration of pharmacokinetic and pharmacodynamic SAR. This pathway is unavailable for the 3,4-difluoro and furan-2-carboxamide analogs.

C–H Activation-Based Diversification for Parallel Library Synthesis

The 2-(methylthio)benzamide moiety, analogous to the 8-aminoquinoline directing group in established C–H activation protocols [2], may facilitate late-stage functionalization of the adjacent phenyl ring. This synthetic strategy enables efficient generation of a focused library around the quinoline-pyrrole-benzamide scaffold for hit-to-lead optimization, distinguishing CAS 1226429-20-4 from analogs lacking a suitable directing group.

Quote Request

Request a Quote for N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.